2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine
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Overview
Description
2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine is a chemical compound that belongs to the class of pyridazines. This compound is characterized by the presence of a pyridazine ring substituted with two chlorine atoms at positions 5 and 6, and an ethylamine group attached via an oxygen atom at position 4. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine typically involves the reaction of 5,6-dichloropyridazine with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate
- Ethyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate
Uniqueness
2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine is unique due to its specific substitution pattern and the presence of the N,N-dimethylethanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1346698-29-0 |
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Molecular Formula |
C8H11Cl2N3O |
Molecular Weight |
236.10 g/mol |
IUPAC Name |
2-(5,6-dichloropyridazin-4-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C8H11Cl2N3O/c1-13(2)3-4-14-6-5-11-12-8(10)7(6)9/h5H,3-4H2,1-2H3 |
InChI Key |
ZPAYQUJCLSTUDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
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